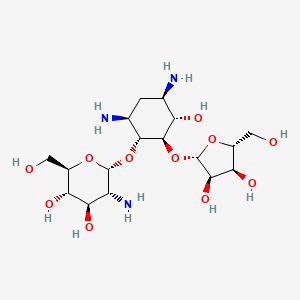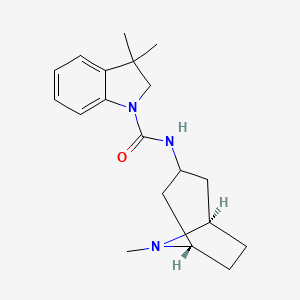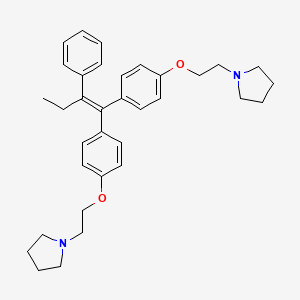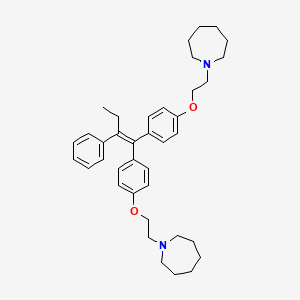![molecular formula C21H25FN6O2 B1680691 3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one CAS No. 172407-17-9](/img/structure/B1680691.png)
3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Vue d'ensemble
Description
RO-48-6791 est un médicament appartenant à la classe des imidazobenzodiazépines. Il a été développé par Hoffman-LaRoche dans les années 1990 comme une alternative au midazolam, une imidazobenzodiazépine à action courte. Le principal objectif de RO-48-6791 était d'être utilisé pour l'induction de l'anesthésie et la sédation consciente pour des interventions mineures. Ce composé est soluble dans l'eau, a une action rapide et une durée d'action courte. Il est 4 à 6 fois plus puissant que le midazolam et produit des effets secondaires similaires tels que la sédation et l'amnésie .
Méthodes De Préparation
La voie de synthèse de RO-48-6791 implique la formation de la structure centrale de l'imidazobenzodiazépineLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Analyse Des Réactions Chimiques
RO-48-6791 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent des oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles tels que l'hydroxyde de sodium ou le cyanure de potassium.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de recherche scientifique
RO-48-6791 a été utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans l'étude des dérivés benzodiazépiniques et de leurs propriétés pharmacologiques.
Biologie : Il est utilisé pour étudier les effets des benzodiazépines sur le système nerveux central et leurs interactions avec les récepteurs des neurotransmetteurs.
Médecine : Il a été étudié pour son utilisation potentielle dans l'induction de l'anesthésie et la sédation consciente.
Mécanisme d'action
RO-48-6791 exerce ses effets en se liant au récepteur de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. Cette liaison amplifie les effets inhibiteurs du GABA, entraînant une sédation, une anxiolyse et une relaxation musculaire. Les cibles moléculaires impliquées comprennent les sous-unités alpha, bêta et gamma du complexe de récepteurs GABA .
Applications De Recherche Scientifique
RO-48-6791 has been used in various scientific research applications, including:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their pharmacological properties.
Biology: It is used to study the effects of benzodiazepines on the central nervous system and their interactions with neurotransmitter receptors.
Medicine: It has been investigated for its potential use in the induction of anaesthesia and conscious sedation.
Mécanisme D'action
RO-48-6791 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedation, anxiolysis, and muscle relaxation. The molecular targets involved include the alpha, beta, and gamma subunits of the GABA receptor complex .
Comparaison Avec Des Composés Similaires
RO-48-6791 est similaire à d'autres dérivés benzodiazépiniques tels que le midazolam, le diazépam et le lorazépam. Il se distingue par sa puissance plus élevée et sa durée d'action plus courte par rapport au midazolam. D'autres composés similaires comprennent :
Midazolam : Une benzodiazépine à action courte utilisée pour la sédation et l'induction de l'anesthésie.
Diazépam : Une benzodiazépine à action prolongée utilisée pour l'anxiété, les spasmes musculaires et les crises d'épilepsie.
Lorazépam : Une benzodiazépine à action intermédiaire utilisée pour l'anxiété et la sédation.
Propriétés
IUPAC Name |
3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-4-8-27(9-5-2)12-18-24-20(25-30-18)19-17-11-26(3)21(29)15-10-14(22)6-7-16(15)28(17)13-23-19/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQIYRGMEFBZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938143 | |
| Record name | 3-{5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172407-17-9 | |
| Record name | 3-[5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172407-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-48-6791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172407179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-48-6791 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKE9773PBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro 48-6791?
A1: Ro 48-6791 is a benzodiazepine that exerts its effects by binding to benzodiazepine receptors in the central nervous system. [] While the exact downstream effects are not fully elaborated upon in the provided research, binding to these receptors is known to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, and muscle relaxant effects. []
Q2: How does the potency of Ro 48-6791 compare to midazolam?
A2: Research indicates that Ro 48-6791 is more potent than midazolam. In studies comparing their sedative effects, Ro 48-6791 was found to be approximately four to six times more potent. [] This difference in potency might be attributed to its higher affinity for benzodiazepine receptors or differences in pharmacokinetic properties.
Q3: Are there any differences in the pharmacokinetic profiles of Ro 48-6791 and midazolam?
A4: Yes, significant differences exist in their pharmacokinetic profiles. Ro 48-6791 exhibits a markedly larger volume of distribution (V(SS)) and plasma clearance compared to midazolam. [] The mean V(SS) for Ro 48-6791 was found to be 171 +/- 65 L compared to 41 +/- 10 L for midazolam. Similarly, the mean plasma clearance of Ro 48-6791 was 2.2 +/- 0.9 L/min, significantly higher than midazolam's 0.42 +/- 0.11 L/min. [] These differences likely contribute to the distinct pharmacological profiles observed for both drugs.
Q4: Does Ro 48-6791 have active metabolites?
A5: Yes, Ro 48-6791 is metabolized into Ro 48-6792, an N-dealkylated metabolite. [] Ro 48-6792 has a considerably longer half-life than its parent compound. [] While no discernible effect of Ro 48-6792 was observed in the initial studies, further investigation is needed to assess the effects of potential accumulation during prolonged administration. []
Q5: Was Ro 48-6791 successfully developed into a marketed drug?
A6: No, despite promising features like its potency and rapid recovery profile, the clinical development of Ro 48-6791 was ultimately halted. [] The research indicates that this decision stemmed from the drug not meeting the desired efficacy criteria for an ultra-short-acting benzodiazepine. []
Q6: What analytical methods were used to measure Ro 48-6791 and its metabolite in plasma?
A7: Researchers developed a highly sensitive method for quantifying Ro 48-6791 and its metabolite, Ro 48-6792, in plasma using a combination of techniques. [] This method involved liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The approach utilized a microbore reversed-phase capillary column coupled with an ion spray probe, enabling detection limits as low as 1 pg/mL for both compounds in plasma samples. []
Q7: Does Ro 48-6791 have any potential for interaction with opioid receptors?
A8: While traditionally classified as a benzodiazepine, computational docking studies suggest that Ro 48-6791 might have some affinity for opioid receptors, specifically the kappa, mu, and delta opioid receptors. [] This potential interaction warrants further investigation as it could have implications for the drug's anxiolytic, analgesic, and addiction potential, as well as its side effect profile when co-administered with opioids. []
Q8: Were there any age-related differences in the pharmacodynamic response to Ro 48-6791?
A9: Yes, elderly subjects displayed slightly increased sensitivity to the effects of Ro 48-6791 compared to younger subjects. [] This difference was evident in the lower EC50 values for EEG effects observed in the elderly group. [] This suggests that age-related adjustments in dosage might be necessary to achieve similar effects in different age groups.
Q9: Was acute tolerance observed with Ro 48-6791 administration?
A10: Yes, acute tolerance to the EEG effects of Ro 48-6791 was observed in a study involving repeated infusions of the drug. [] This tolerance manifested as a higher EC50 value in the second infusion cycle compared to the first. [] The mechanism behind this acute tolerance might involve competitive interaction with the metabolite, Ro 48-6792, though further research is needed to confirm this. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)
![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)








